Molecular Weight Advantage of Unsubstituted Isoxazole Core vs. 5-Substituted Kinase-Targeted Analogs
The target compound (CAS 61365-09-1) possesses a molecular weight of 272.09 g/mol, which is 14 g/mol lower than the 5-methyl analog (CAS 55808-50-9, MW 286.11 g/mol) and 56 g/mol lower than the 5-tert-butyl analog (CAS 55808-73-6, MW 328.19 g/mol) . In kinase inhibitor development, a molecular weight below 300 g/mol is a recognized predictor of improved ligand efficiency (LE) and passive membrane permeability, both critical for cellular target engagement [1]. The absence of the 5-substituent eliminates a source of steric clash in the hinge-binding region, potentially conferring a more favorable fit for kinases with a constrained adenine pocket.
| Evidence Dimension | Molecular weight (g/mol) as a surrogate for ligand efficiency and permeability potential |
|---|---|
| Target Compound Data | MW = 272.09 g/mol |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)-3-(5-methylisoxazol-3-yl)urea: MW = 286.11 g/mol; 1-(5-tert-Butylisoxazol-3-yl)-3-(3,4-dichlorophenyl)urea: MW = 328.19 g/mol |
| Quantified Difference | 14 g/mol reduction vs. 5-methyl analog; 56 g/mol reduction vs. 5-tert-butyl analog |
| Conditions | Calculated molecular weights based on molecular formulas from vendor databases and literature |
Why This Matters
For medicinal chemistry procurement, the lower MW of CAS 61365-09-1 makes it the preferred starting scaffold when ligand efficiency metrics must be optimized and steric bulk on the isoxazole would confound SAR interpretation.
- [1] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 2004, 1(4), 337–341. View Source
